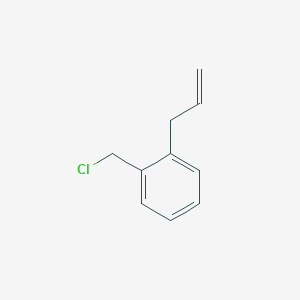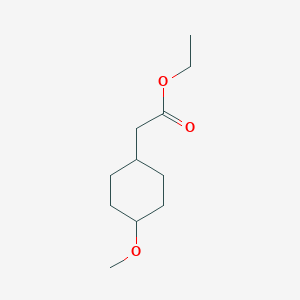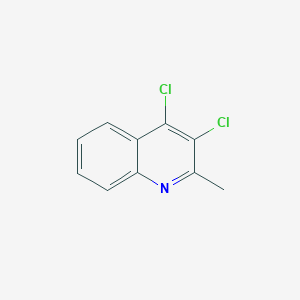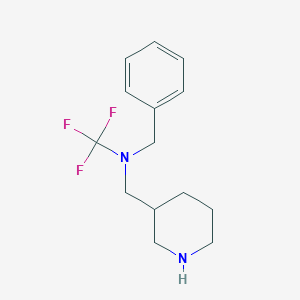
2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline ring substituted with a nitro group and a piperidine ring, making it a unique structure for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone.
Nitration: The quinoxaline ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Thioether Formation: The nitro-quinoxaline is reacted with a thiol to form the thioether linkage.
Piperidine Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction.
Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) for reduction.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amino-quinoxaline Derivatives: From reduction of the nitro group.
Substituted Piperidine Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group and quinoxaline ring are likely involved in redox reactions and interactions with enzymes or receptors. The piperidine ring may enhance the compound’s binding affinity to its targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-morpholine-1-carboxylic acid tert-butyl ester
Uniqueness
2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the piperidine ring, which may confer different chemical and biological properties compared to its analogs with pyrrolidine or morpholine rings. This uniqueness can lead to distinct interactions with molecular targets and potentially different biological activities.
Propriétés
Formule moléculaire |
C19H24N4O4S |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
tert-butyl 2-[(6-nitroquinoxalin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H24N4O4S/c1-19(2,3)27-18(24)22-9-5-4-6-14(22)12-28-17-11-20-16-10-13(23(25)26)7-8-15(16)21-17/h7-8,10-11,14H,4-6,9,12H2,1-3H3 |
Clé InChI |
OUDJJMLYXJQVBL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC1CSC2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,7-Methano-7H-thieno[2,3-C]azepine](/img/structure/B13956816.png)
![(2R)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13956821.png)






![5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine](/img/structure/B13956880.png)

